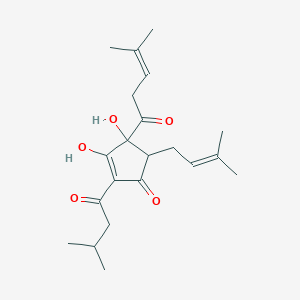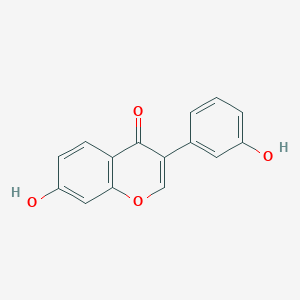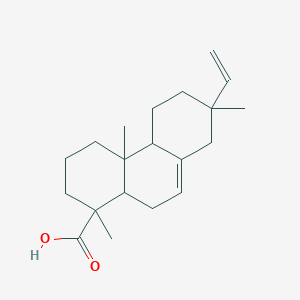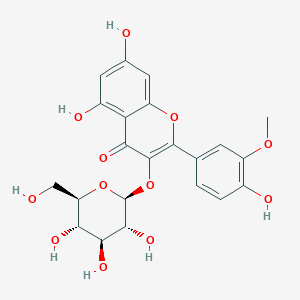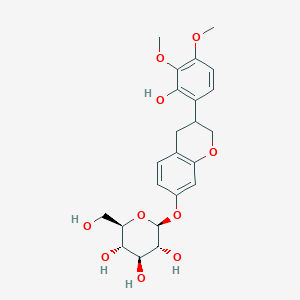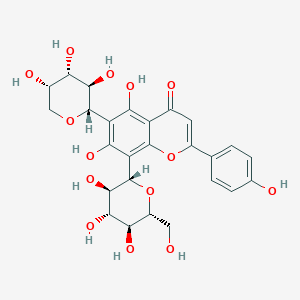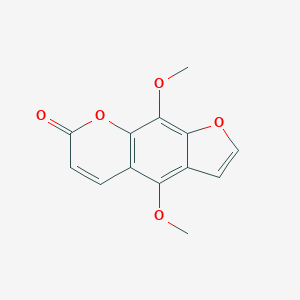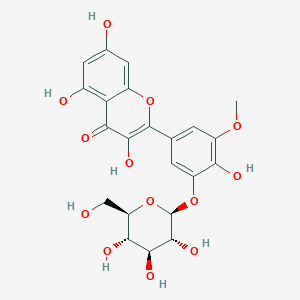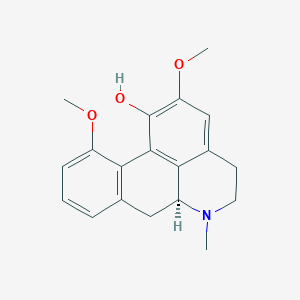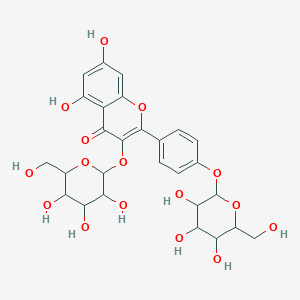
Kaempferol-3,4'-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kaempferol 3,4’-diglucoside is a flavonol that belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is isolated from the aqueous methanolic extract of Norway spruce buds and is identified in the needles .
Synthesis Analysis
The presence of Kaempferol 3,7 diglycoside in leaf extracts has been identified for the first time by Spectrophotometry, Chromatography, H and C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . A lysate containing soluble proteins was obtained by sonicating the cell suspension on an ice-water bath, followed by clarification by centrifugation .Molecular Structure Analysis
The molecular formula of Kaempferol 3,4’-diglucoside is C27H30O16 . The molecular weight is 610.52 .Chemical Reactions Analysis
Kaempferol and its associated compounds exhibit antibacterial, antifungal, and antiprotozoal activities . They alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .Physical And Chemical Properties Analysis
Kaempferol 3,4’-diglucoside is a flavonol isolated from the aqueous methanolic extract of Norway spruce buds . It is identified in the needles .科学的研究の応用
Characterization and Isolation
Kaempferol-3,4'-diglucoside has been characterized in various studies, focusing on its isolation from different natural sources. For example, Llorach et al. (2003) identified kaempferol 3-diglucoside-7-glucoside in cauliflower byproducts, showcasing its presence in vegetable handling and commercialization wastes (Llorach, Gil-Izquierdo, Ferreres, & Tomás-Barberán, 2003). Additionally, Ishikura and Yoshitama (1984) isolated kaempferol 3,4'-diglucoside from the blue seed coats of Ophiopogon jaburan, demonstrating its role in the pigmentation process (Ishikura & Yoshitama, 1984).
Bioactive Properties
Kaempferol derivatives, including kaempferol-3,4'-diglucoside, have been extensively studied for their various bioactive properties. Wang et al. (2018) investigated the antitumor, antioxidant, and anti-inflammatory activities of kaempferol glycosides, highlighting their potential therapeutic applications (Wang et al., 2018). Suzuki, Tanabe, and Hara (2011) explored kaempferol's effects on intestinal barrier function, indicating its potential in enhancing tight junction integrity (Suzuki, Tanabe, & Hara, 2011).
作用機序
Kaempferol has a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has the ability to inactivate the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response .
将来の方向性
Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Future in vivo studies are needed to clarify the mechanism of Kaempferol action in CNS diseases as well as the impact of glycosylation on Kaempferol bioactivity .
特性
IUPAC Name |
5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHCCDOCWGWLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allivicin | |
CAS RN |
71939-16-7 |
Source


|
| Record name | Allivicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


